Trifluoperazine dimaleate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

605-75-4 |

|---|---|

分子式 |

C29H32F3N3O8S |

分子量 |

639.6 g/mol |

IUPAC 名称 |

bis((Z)-but-2-enedioic acid);10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C21H24F3N3S.2C4H4O4/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI 键 |

WTMXVVQBBRYSLL-SPIKMXEPSA-N |

手性 SMILES |

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

同义词 |

trifluoperazine dimaleate |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Dopamine D2 Receptor Antagonism of Trifluoperazine Dimaleate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluoperazine, a typical antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] This technical guide provides an in-depth examination of the molecular interactions, signaling consequences, and quantitative pharmacology of trifluoperazine dimaleate at the dopamine D2 receptor. It includes a summary of binding and functional data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Mechanism of Action: D2 Receptor Signaling and Antagonism

The Dopamine D2 Receptor Signaling Cascade

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family, which also includes D3 and D4 receptors.[3][4] These receptors are coupled to the Gαi/o class of heterotrimeric G proteins.[5][] The canonical signaling pathway is initiated by the binding of endogenous dopamine to the D2R. This binding event induces a conformational change in the receptor, which activates the associated G protein.[7][8] The Gαi subunit then exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociates from the Gβγ dimer.[9][10] The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][11] This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby modulating downstream gene transcription and cellular functions.[3] D2 receptors exist as presynaptic autoreceptors that regulate dopamine synthesis and release, and as postsynaptic receptors that transmit signals to downstream neurons.[5][12]

References

- 1. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. portlandpress.com [portlandpress.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Trifluoperazine Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] It is primarily utilized in the management of schizophrenia and other psychotic disorders.[1] The therapeutic effects of trifluoperazine are predominantly attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] Beyond its well-established role as a dopamine antagonist, trifluoperazine also exhibits significant inhibitory activity against calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.[4][5] This dual activity profile contributes to both its therapeutic efficacy and its side-effect profile.

This in-depth technical guide explores the core structure-activity relationships (SAR) of trifluoperazine dimaleate. We will dissect the key chemical features of the trifluoperazine molecule, detailing how specific structural modifications influence its biological activity, with a focus on its interactions with the dopamine D2 receptor and calmodulin. This guide will present quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology and medicinal chemistry.

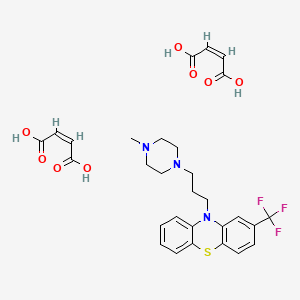

Chemical Structure of Trifluoperazine

Trifluoperazine, chemically named 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, is a derivative of phenothiazine.[6] The core structure consists of a tricyclic phenothiazine ring system, a propylpiperazine side chain attached to the nitrogen atom at position 10, and a trifluoromethyl group substituted at position 2 of the phenothiazine nucleus.[6] The dimaleate salt form enhances its solubility in aqueous solutions.

The key structural features that are critical to its pharmacological activity are:

-

The Phenothiazine Tricyclic System: This rigid, three-ring structure forms the scaffold of the molecule.

-

The Trifluoromethyl (-CF3) Group at Position 2: This electron-withdrawing group is crucial for the high potency of trifluoperazine.[7]

-

The Propyl Side Chain at Position 10: A three-carbon chain separating the phenothiazine nitrogen from the piperazine nitrogen is optimal for neuroleptic activity.[8]

-

The Piperazine Ring in the Side Chain: This heterocyclic moiety contributes to the potent dopamine receptor antagonism.[7]

-

The Terminal Methyl Group on the Piperazine Ring: This substitution influences the overall lipophilicity and pharmacokinetic properties of the molecule.

Structure-Activity Relationship (SAR) of Trifluoperazine and its Analogs

The biological activity of trifluoperazine is highly dependent on its chemical structure. Modifications to the phenothiazine core, the substituent at position 2, and the side chain at position 10 can dramatically alter its potency and selectivity for its biological targets.

SAR at the Dopamine D2 Receptor

The antipsychotic effects of trifluoperazine are primarily mediated by its blockade of the dopamine D2 receptor. The SAR for this interaction is well-defined for the phenothiazine class.

-

Substitution at Position 2: The nature of the substituent at this position is a major determinant of antipsychotic potency. Electron-withdrawing groups significantly enhance activity. The trifluoromethyl (-CF3) group in trifluoperazine confers greater potency compared to a chlorine atom (-Cl) as seen in chlorpromazine.[7] This is attributed to more favorable van der Waals interactions with the receptor binding site.[7]

-

The Side Chain at Position 10: A three-carbon propyl chain between the phenothiazine nitrogen and the first nitrogen of the side chain is essential for optimal activity.[8] Shortening or lengthening this chain reduces neuroleptic potency. The nature of the terminal amino group is also critical. A tertiary amine is required for activity.[8] The piperazine ring in trifluoperazine leads to higher potency compared to the simpler dimethylaminopropyl side chain found in drugs like promazine.[7]

SAR for Calmodulin Inhibition

Trifluoperazine is a potent inhibitor of calmodulin, a key intracellular calcium sensor. This inhibition is thought to contribute to some of its non-dopaminergic effects. The interaction is primarily driven by hydrophobic and electrostatic forces. The phenothiazine ring system intercalates into a hydrophobic pocket on calmodulin that is exposed upon calcium binding.

Quantitative SAR Data

The following tables summarize the available quantitative data for trifluoperazine and related compounds, illustrating the structure-activity relationships discussed.

Table 1: Dopamine D2 Receptor Binding Affinities of Phenothiazine Antipsychotics

| Compound | 2-Substituent | 10-Side Chain | Dopamine D2 Receptor IC50 (nM) | Reference |

| Trifluoperazine | -CF3 | - (CH2)3-N(CH2CH2)2NCH3 | 1.1 | [9] |

| Chlorpromazine | -Cl | -(CH2)3-N(CH3)2 | 10-30 | |

| Promazine | -H | -(CH2)3-N(CH3)2 | 50-100 | |

| Thioridazine | -SCH3 | -(CH2)2-piperidine | 10-25 |

Table 2: Adrenergic Receptor Binding Affinities of Trifluoperazine

| Receptor | Ki (nM) | Reference |

| α1A-adrenoceptor | 27.6 | [9] |

| α1B-adrenoceptor | 19.2 | [9] |

Table 3: Calmodulin-Dependent Enzyme Inhibition by Trifluoperazine

| Enzyme/Process | IC50 | Reference |

| Calmodulin-sensitive Ca2+-ATPase | ~10 µM | [10] |

| Acetylcholine-evoked catecholamine release | 0.2 µM | [11] |

| High [K+]-evoked catecholamine release | 2.2 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are outlines of key experimental protocols.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay measures the affinity of a compound for the dopamine D2 receptor by competing with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone or [3H]Raclopride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Test compounds (e.g., trifluoperazine and its analogs) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, non-specific binding control, or the test compound. The final volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Calmodulin Binding Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the interaction between calmodulin and a fluorescently labeled calmodulin-binding peptide.

Materials:

-

Purified calmodulin.

-

A fluorescently labeled calmodulin-binding peptide (e.g., a dansylated version of a peptide from myosin light chain kinase).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM CaCl2, 150 mM KCl, pH 7.5.

-

Test compounds (e.g., trifluoperazine and its analogs) at various concentrations.

-

A spectrofluorometer.

Procedure:

-

Baseline Measurement: In a cuvette, add the assay buffer and the fluorescently labeled calmodulin-binding peptide. Measure the baseline fluorescence.

-

Addition of Calmodulin: Add a known concentration of calmodulin to the cuvette. The binding of the peptide to calmodulin will result in a change in the fluorescence signal (e.g., an increase in intensity and a blue shift in the emission maximum).

-

Addition of Test Compound: Add increasing concentrations of the test compound to the cuvette and measure the fluorescence at each concentration. An inhibitor like trifluoperazine will displace the fluorescent peptide from calmodulin, causing the fluorescence signal to return towards the baseline.

-

Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the IC50 value.

Signaling Pathways and Visualizations

Trifluoperazine exerts its effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Dopamine D2 Receptor Signaling Pathway

Trifluoperazine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D2 receptor signaling pathway and its inhibition by trifluoperazine.

Calmodulin Signaling Pathway

Trifluoperazine inhibits calmodulin, preventing it from activating downstream targets such as Calmodulin-dependent Kinase II (CaMKII). This has widespread effects on cellular processes.

Caption: Calmodulin signaling pathway and its inhibition by trifluoperazine.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of this compound is a well-established area of medicinal chemistry that continues to inform the design of new antipsychotic agents. The key takeaways for researchers and drug development professionals are the critical roles of the 2-position trifluoromethyl group and the 10-position piperazine side chain in conferring high-affinity dopamine D2 receptor antagonism. Furthermore, the significant calmodulin inhibitory activity of trifluoperazine highlights the importance of considering off-target effects in drug design and development. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a foundational understanding for future research aimed at developing more potent and selective antipsychotic drugs with improved therapeutic profiles.

References

- 1. Arthropod D2 receptors positively couple with cAMP through the Gi/o protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAMK - Wikipedia [en.wikipedia.org]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 6. Radioligand binding assays [bio-protocol.org]

- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAR of phenothiazine.pptx [slideshare.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Trifluoperazine Dimaleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Trifluoperazine Dimaleate, a potent phenothiazine antipsychotic. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of the core trifluoperazine molecule, followed by purification and final salt formation. The primary synthetic route involves the condensation of 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.

Experimental Protocols

Step 1: Condensation Reaction to form Crude Trifluoperazine

The initial and crucial step is the N-alkylation of 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[1] This reaction is typically carried out in an organic solvent with the aid of a catalyst.

Experimental Protocol:

-

To a reaction vessel, add 2-(trifluoromethyl)phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine in a near equimolar ratio (e.g., 1:1).

-

Add toluene as the organic solvent.

-

Introduce a phase transfer catalyst, such as tetrabutylammonium bromide.

-

Adjust the pH of the reaction mixture to between 9 and 12.

-

Heat the mixture to a temperature of 80-120°C and maintain under reflux conditions.

-

Upon completion of the reaction, the resulting product is the crude trifluoperazine base, often referred to as trifluoperazine bullion.

Step 2: Purification of Trifluoperazine Base via Oxalate Salt Formation

The crude trifluoperazine is purified by converting it into its dioxalate salt, which can be easily isolated and then reverted to the purified free base.[2]

Experimental Protocol:

-

Dissolve the crude trifluoperazine bullion in water.

-

Under stirring, add a 5-10 wt% aqueous solution of oxalic acid until the pH of the mixture reaches 2-3.

-

Continue stirring for 30-60 minutes to ensure complete precipitation of trifluoperazine dioxalate salt.

-

Filter the precipitate and wash it to obtain the purified trifluoperazine dioxalate salt.

-

Suspend the collected trifluoperazine dioxalate salt in water.

-

Add a 5-15 wt% aqueous solution of sodium hydroxide with stirring to raise the pH to 11-12, which converts the oxalate salt back to the free base.

-

Extract the trifluoperazine base using an organic solvent such as toluene.

-

Wash the organic layer with water.

-

Remove the toluene under reduced pressure to yield the purified trifluoperazine base as a reddish-brown, viscous liquid.

Step 3: Formation of this compound

The final step involves the reaction of the purified trifluoperazine base with maleic acid to form the dimaleate salt.

Experimental Protocol:

-

Dissolve the purified trifluoperazine base in a suitable solvent, such as absolute alcohol.

-

In a separate container, dissolve two molar equivalents of maleic acid in the same solvent.

-

Slowly add the maleic acid solution to the trifluoperazine base solution with continuous stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate can be further purified by recrystallization from a suitable solvent like alcohol to yield crystalline this compound.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis and purification of trifluoperazine, based on a representative batch.[2]

| Step | Material | Input Quantity (kg) | Output Product | Output Quantity (kg) | Purity |

| 1. Condensation | 2-trifluoromethyl thiodiphenylamine | 40 | Crude Trifluoperazine | 51-56 | - |

| 4-methyl isophthalic acid-chloropropyl piperazine | 40 | ||||

| Tetrabutylammonium bromide | 0.5 | ||||

| 2. Purification | Crude Trifluoperazine | 51-56 | Purified Trifluoperazine Base | 47-52 | >=97.0% |

Mandatory Visualizations

Chemical Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Chemical Reaction Pathway

Caption: The core condensation reaction for the synthesis of trifluoperazine.

Signaling Pathway: Mechanism of Action

Trifluoperazine's primary mechanism of action as an antipsychotic is through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4]

Caption: Simplified diagram of trifluoperazine's antagonism of the dopamine D2 receptor.

References

- 1. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]

- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Trifluoperazine Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing therapeutic regimens and minimizing adverse effects. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of trifluoperazine dimaleate, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Pharmacokinetics

The pharmacokinetic profile of trifluoperazine is characterized by rapid absorption, extensive metabolism, and a moderate elimination half-life. There is, however, considerable inter-individual variability in its pharmacokinetic parameters.

Absorption

Following oral administration, trifluoperazine is readily absorbed from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically reached within 1.5 to 6 hours (Tmax)[1].

Distribution

Trifluoperazine is widely distributed throughout the body and is highly bound to plasma proteins, with a binding percentage of 90% or more[2][3]. This extensive protein binding limits the concentration of free drug available to exert its pharmacological effects. The drug crosses the blood-brain barrier to reach its site of action in the central nervous system and is also known to enter breast milk[1].

Metabolism

Trifluoperazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP2D6 being implicated[4][5]. The main metabolic pathways are:

-

N-desmethylation: Removal of a methyl group from the piperazine ring to form N-desmethyltrifluoperazine.

-

7-hydroxylation: Addition of a hydroxyl group at the 7th position of the phenothiazine ring to form 7-hydroxytrifluoperazine.

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring to form trifluoperazine sulfoxide.

-

N-glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction, is also a significant pathway. This reaction is primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT1A4.

These metabolic transformations result in the formation of various active and inactive metabolites[1].

Excretion

The metabolites of trifluoperazine, along with a small amount of the unchanged drug, are excreted in both the urine and feces[1]. Biliary excretion is a significant route of elimination for its metabolites[5]. The elimination half-life of trifluoperazine is in the range of 10 to 20 hours[6][7].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of trifluoperazine in humans, compiled from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Trifluoperazine in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Study Reference |

| 5 | 0.53 - 3.09 | 2.8 ± 0.5 | 5.9 - 17.6 | 12.5 ± 1.4 | [8] |

| 5 | 2.15 ± 1.07 | 4.10 ± 1.38 | 21.04 ± 11.92 | 9.5 ± 7 | [9] |

| 5 | 1.92 ± 0.88 | 4.02 ± 1.10 | 18.03 ± 10.11 | 9.3 ± 7 | [9] |

Table 2: General Pharmacokinetic Parameters of Trifluoperazine

| Parameter | Value | Reference |

| Bioavailability | Variable | - |

| Protein Binding | >90% | [2][3] |

| Volume of Distribution | High | - |

| Elimination Half-life | 10 - 20 hours | [6][7] |

Signaling Pathways

Trifluoperazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is central to its antipsychotic effects.

Metabolism of Trifluoperazine

The biotransformation of trifluoperazine involves several key enzymatic reactions, leading to the formation of major metabolites.

Experimental Protocols

The quantification of trifluoperazine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of plasma, add an internal standard (e.g., prochlorperazine or a deuterated analog of trifluoperazine).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

-

Extract the drug and internal standard with an organic solvent (e.g., a mixture of n-pentane and 2-propanol or tertiary butyl methyl ether).

-

Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 15 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume of the mobile phase or a suitable solvent (e.g., methanol) for analysis.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or phosphate buffer) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of methanol and water (97:3, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 250-262 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard.

References

- 1. drugs.com [drugs.com]

- 2. GSRS [precision.fda.gov]

- 3. Kinetics of oral trifluoperazine disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative bioavailability of a commercial trifluoperazine tablet formulation using a radioimmunoassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoperazine sulfoxide | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Trifluoperazine: A Technical Guide to a First-Generation Antipsychotic

Abstract

Trifluoperazine, a potent phenothiazine derivative, emerged in the mid-20th century as a cornerstone of early psychopharmacology. This technical guide provides an in-depth review of its discovery, chemical synthesis, mechanism of action, and the pivotal preclinical and clinical research that established its role as a high-potency antipsychotic. Developed by Smith, Kline & French and approved for medical use in the United States in 1959, trifluoperazine represented a significant advancement in the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors within the mesolimbic and mesocortical pathways of the brain.[3] This document details the experimental methodologies that elucidated its pharmacodynamic and pharmacokinetic profiles, supported by quantitative data on receptor binding affinities and clinical trial outcomes. Signaling pathways and experimental workflows are visually represented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Psychopharmacology and the Emergence of Trifluoperazine

The development of trifluoperazine occurred during a revolutionary period in the treatment of severe mental illness. Following the serendipitous discovery of chlorpromazine's antipsychotic effects in the early 1950s, pharmaceutical companies began systematically modifying the phenothiazine structure to enhance efficacy and alter side-effect profiles.[4][5] Smith, Kline & French (now GlaxoSmithKline) was a key player in this endeavor. Building on the foundation laid by chlorpromazine, their research led to the synthesis of trifluoperazine, a trifluoromethyl-substituted phenothiazine.[6] This modification resulted in a compound with significantly higher potency than its predecessor, allowing for lower effective doses.[3] Marketed under the trade name Stelazine, trifluoperazine was approved by the U.S. Food and Drug Administration in 1959 and quickly became a widely used treatment for schizophrenia and other psychotic disorders.[1][2]

Chemical Synthesis of Trifluoperazine

The synthesis of trifluoperazine is a multi-step process involving the alkylation of a phenothiazine core. The established method involves the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of Trifluoperazine

Objective: To synthesize trifluoperazine via nucleophilic substitution.

Materials:

-

2-(Trifluoromethyl)-10H-phenothiazine

-

1-(3-Chloropropyl)-4-methylpiperazine

-

Sodium amide (NaNH₂)

-

Organic solvent (e.g., Toluene)

-

Water

-

5% Oxalic acid solution

-

10% Sodium hydroxide solution

Methodology:

-

Condensation Reaction: In a suitable reaction vessel, 2-(trifluoromethyl)-10H-phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine are dissolved in an organic solvent such as toluene.

-

Catalysis: A strong base, typically sodium amide, is added to the mixture to act as a catalyst. The reaction is heated to between 80-120°C. The sodium amide deprotonates the amine of the phenothiazine ring, creating a nucleophile that attacks the alkyl halide.

-

Crude Product Formation: The reaction proceeds until the formation of the crude trifluoperazine product is complete.

-

Purification (Oxalate Salt Formation): The crude product is extracted and then purified by converting it into its dioxalate salt. This is achieved by adding a 5% aqueous solution of oxalic acid to the crude product until the pH reaches 2-3. The resulting trifluoperazine dioxalate salt precipitates as a white or off-white powder and is collected by filtration.

-

Conversion to Free Base: The purified trifluoperazine dioxalate salt is then suspended in water. A 10% sodium hydroxide solution is added to raise the pH to 11-12, converting the salt back to the trifluoperazine free base, which is a reddish-brown liquid.

-

Final Extraction: The trifluoperazine free base is extracted from the aqueous solution using toluene. The toluene is then removed under reduced pressure to yield the purified trifluoperazine.

Pharmacodynamics: Elucidating the Mechanism of Action

Trifluoperazine's primary antipsychotic effect is mediated through its potent antagonism of dopamine receptors in the central nervous system. It exhibits a high affinity for both D1 and D2 receptor subtypes.[7] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

Beyond its dopaminergic activity, trifluoperazine also interacts with a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. It is also a known inhibitor of calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways.[8]

Dopamine D2 Receptor Signaling and Trifluoperazine Antagonism

Receptor Binding Profile

The affinity of trifluoperazine for various neurotransmitter receptors has been quantified through in vitro binding assays. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating stronger binding.

| Receptor Target | Ki (nM) | Primary Effect |

| Dopamine D₁ | 24 | Antagonist |

| Dopamine D₂ | 1.45 | Antagonist |

| Alpha-1A Adrenergic | 10 | Antagonist |

| Serotonin 5-HT₂A | 17 | Antagonist |

| Histamine H₁ | 17.5 | Antagonist |

| Calmodulin | - | Inhibitor |

Note: Ki values are compiled from various sources and may differ between studies and experimental conditions. The value for Calmodulin is typically expressed as an IC50.

Pharmacokinetics and Metabolism

| Parameter | Value | Description |

| Bioavailability | Well-absorbed orally | Readily enters systemic circulation after oral administration. |

| Protein Binding | Highly protein-bound (>95%) | Primarily binds to plasma proteins, affecting its distribution. |

| Metabolism | Extensively hepatic | Metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6. |

| Elimination Half-life | 10 - 20 hours | The time taken for the plasma concentration of the drug to reduce by half. |

| Excretion | Primarily renal | Metabolites are excreted mainly through the kidneys. |

Preclinical Evaluation: Establishing Antipsychotic Potential

The initial screening of trifluoperazine and other early antipsychotics relied on specific animal models designed to predict clinical efficacy. These tests measured the drug's ability to modulate specific behaviors thought to be analogous to psychotic symptoms.

Experimental Protocol: Conditioned Avoidance Response (CAR)

The CAR test was a crucial preclinical assay for distinguishing the novel action of antipsychotics from simple sedatives.[6]

Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to selectively inhibit a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus: A shuttle box divided into two compartments, with a grid floor capable of delivering a mild electric shock. An auditory or visual cue (e.g., a light or a tone) serves as the conditioned stimulus (CS), and the electric shock serves as the unconditioned stimulus (US).

Methodology:

-

Training Phase: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the presentation of the US (mild foot shock). The rat learns that it can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move during the CS, it can still move to the other compartment to terminate the shock (an escape response). Training continues until the animal consistently performs the avoidance response.

-

Drug Administration: Once a stable baseline of avoidance responding is established, animals are administered either the test compound (trifluoperazine) or a vehicle control.

-

Testing Phase: After a predetermined time for the drug to take effect, the animal is placed back in the shuttle box, and the CS-US trials are repeated.

-

Data Collection: The number of avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded. The latency to respond is also often measured.

-

Interpretation: A compound is considered to have potential antipsychotic activity if it significantly decreases the number of avoidance responses without significantly affecting the number of escape responses. This indicates that the drug is not simply causing sedation or motor impairment but is selectively interfering with the learned (conditioned) behavior. Trifluoperazine was shown to be highly effective in this model.

Clinical Development and Efficacy in Schizophrenia

The clinical development of trifluoperazine involved numerous trials to establish its efficacy and safety in patients with schizophrenia. These early trials were foundational in setting the standards for psychopharmacological research.

Experimental Protocol: Representative Randomized Controlled Trial (RCT)

Based on a meta-analysis of early studies, a typical clinical trial protocol for trifluoperazine versus placebo can be outlined.[1][2][9]

Objective: To evaluate the efficacy and safety of trifluoperazine compared to placebo in the treatment of acute symptoms of schizophrenia.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

-

Inclusion Criteria: Patients aged 18-65 with a diagnosis of schizophrenia (based on prevailing diagnostic criteria), experiencing an acute psychotic episode.

-

Exclusion Criteria: Significant unstable medical illness, history of substance dependence, pregnancy, known hypersensitivity to phenothiazines.

Methodology:

-

Screening and Baseline: Eligible patients undergo a screening period to confirm diagnosis and establish baseline symptom severity using standardized rating scales (e.g., Brief Psychiatric Rating Scale - BPRS).

-

Randomization: Patients are randomly assigned to receive either trifluoperazine or an identical-looking placebo.

-

Treatment and Dosing: The trifluoperazine group typically receives a flexible dose, starting at 2-5 mg twice daily and titrated up to a maximum of 40-50 mg/day based on clinical response and tolerability. The placebo group receives identical capsules on the same schedule.

-

Trial Duration: The treatment period typically lasts from 6 to 12 weeks.

-

Outcome Measures:

-

Primary Efficacy: Change from baseline in the total score of a standardized psychiatric rating scale (e.g., BPRS). A "clinically significant response" is often defined as a ≥20% reduction in the score.

-

Secondary Efficacy: Measures of global improvement (e.g., Clinical Global Impression - CGI scale), and reduction in specific symptoms like hallucinations or delusions.

-

Safety and Tolerability: Incidence and severity of adverse events, particularly extrapyramidal symptoms (EPS) such as akathisia, dystonia, and parkinsonism, are monitored using scales like the Simpson-Angus Scale.

-

Results from Meta-Analyses:

-

Efficacy: Multiple short-term studies demonstrated that trifluoperazine was significantly more effective than placebo in achieving global improvement in patients with schizophrenia.[1][3]

-

Adverse Events: Patients receiving trifluoperazine were significantly more likely to require medication to treat extrapyramidal side effects compared to those on placebo.[1]

Conclusion

Trifluoperazine stands as a landmark molecule in the history of psychopharmacology. Its development, stemming from the rational modification of the phenothiazine structure, exemplifies the early principles of medicinal chemistry. Preclinical models, such as the conditioned avoidance response, provided the crucial differentiation from non-specific sedatives and paved the way for clinical investigation. Subsequent randomized controlled trials, despite their methodological simplicity by modern standards, definitively established its efficacy in treating the symptoms of schizophrenia. The primary mechanism of D2 receptor antagonism has since become a central tenet of antipsychotic drug action. While its use has been tempered by a significant risk of extrapyramidal side effects, the study of trifluoperazine has provided invaluable insights into the neurobiology of psychosis and the principles of drug development, making it a vital subject of study for scientists in the field.

References

- 1. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ourworldindata.org [ourworldindata.org]

- 6. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]

Trifluoperazine Dimaleate: An In-depth Technical Guide to its Off-Target Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine, a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia for decades. Its primary therapeutic effect is attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway. However, the clinical profile of trifluoperazine is complex, characterized by a broad range of side effects that suggest interactions with numerous other molecular targets. This technical guide provides a comprehensive overview of the off-target molecular interactions of trifluoperazine dimaleate, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the affected signaling pathways. Understanding these off-target effects is crucial for a complete comprehension of trifluoperazine's pharmacological profile and for guiding future drug development and repurposing efforts.

Off-Target Binding Affinities

The following tables summarize the quantitative data on the binding affinity of trifluoperazine for various off-target receptors and enzymes. These values, presented as Ki, Kd, or IC50, provide a measure of the potency of interaction, where a lower value indicates a higher affinity.

Table 1: Receptor Binding Affinities of Trifluoperazine

| Target Receptor | Species | Radioligand | Assay Type | Ki (nM) | Reference |

| Dopamine D2 | Human | [3H]Spiperone | Radioligand Binding | 1.1 (IC50) | [1][2] |

| Dopamine D4-like | Not Specified | Not Specified | Not Specified | 44 (Kd) | [3] |

| Serotonin 5-HT2A | Rat Cortex | [3H]Spiperone | Radioligand Binding | 24 | [4] |

| Serotonin 5-HT2A | Not Specified | Not Specified | Not Specified | 135 (Kd) | [3] |

| α1A-Adrenergic | Not Specified | Not Specified | Not Specified | 27.6 | [2] |

| α1B-Adrenergic | Not Specified | Not Specified | Not Specified | 19.2 | [2] |

| Histamine H1 | Not Specified | Not Specified | Not Specified | 17.5 | [5] |

| Sigma-1 | Guinea Pig Liver | --INVALID-LINK---Pentazocine | Radioligand Binding | High Affinity | [6] |

| Sigma-2 | Rat Liver | [3H]DTG | Radioligand Binding | High Affinity | [6] |

Table 2: Enzyme and Other Protein Interactions of Trifluoperazine

| Target Protein/Enzyme | Species | Assay Type | Value (µM) | Metric | Reference |

| Calmodulin (CaM) | Not Specified | Multiple | Potent Inhibition | - | [7][8] |

| Ryanodine Receptor 2 (RyR2) | Not Specified | Single Channel Activity | 5.2 | EC50 | [4][9] |

| Casein Kinase 1 (CK1) | Not Specified | Molecular Docking | -9.1 (kcal/mol) | Binding Affinity | [10] |

| Testis-specific serine/threonine-protein kinase-like (TLK) | Not Specified | Molecular Docking | -9.0 (kcal/mol) | Binding Affinity | [10] |

| AGC Kinases | Not Specified | Molecular Docking | -8.8 (kcal/mol) | Binding Affinity | [10] |

| DNA-dependent Protein Kinase (DNA-PK) | Human | In vitro kinase assay | 200 | Complete Inhibition | [11] |

| Myosin Light Chain Kinase (MLCK) | Smooth Muscle | Contraction Assay | Potent Inhibition | - | [12][13][14] |

| Phosphodiesterase (PDE) | Not Specified | Not Specified | Potent Inhibition | - | [7] |

Key Off-Target Signaling Pathways

Trifluoperazine's interaction with various off-target molecules leads to the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Calmodulin and Calcium Signaling

Trifluoperazine is a potent inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that acts as a key transducer of calcium signals.[7][8] By binding to CaM, trifluoperazine alters its conformation and prevents it from activating a multitude of downstream targets, thereby disrupting calcium-dependent signaling pathways. One significant consequence of this interaction is the modulation of the inositol 1,4,5-trisphosphate receptor (IP3R), a calcium channel on the endoplasmic reticulum. Trifluoperazine binding to calmodulin can lead to the disinhibition of IP3R, resulting in the release of calcium from intracellular stores.[15][16]

SRC/PI3K/AKT Signaling Pathway

Recent studies have implicated trifluoperazine in the modulation of the SRC/PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and migration. By inhibiting this pathway, trifluoperazine can exert anti-proliferative and pro-apoptotic effects in various cell types, including cancer cells.

Wnt/β-catenin Signaling Pathway

Trifluoperazine has been shown to inhibit the Wnt/β-catenin signaling pathway.[17] This pathway is crucial for embryonic development and is often dysregulated in cancer. By downregulating this pathway, trifluoperazine can suppress the expression of genes involved in cell proliferation and survival.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target interactions of trifluoperazine.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity of a ligand (in this case, trifluoperazine) to a specific receptor.

Objective: To determine the inhibition constant (Ki) of trifluoperazine for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well filter plates.

-

Cell harvester.

-

Scintillation counter.

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of trifluoperazine in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and either trifluoperazine solution, assay buffer (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the trifluoperazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of trifluoperazine on the activity of a specific kinase.

Objective: To determine the IC50 value of trifluoperazine for a target kinase.

Materials:

-

Purified active kinase.

-

Kinase-specific substrate (peptide or protein).

-

ATP.

-

This compound solutions of varying concentrations.

-

Kinase reaction buffer.

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).

-

Microplate reader.

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of trifluoperazine in the kinase reaction buffer.

-

Kinase Reaction: In a microplate, combine the purified kinase and trifluoperazine dilutions and pre-incubate for a short period.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a specific time.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+, which is essential for kinase activity).

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of phosphorylated substrate or ADP produced.

-

Measurement: Read the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each trifluoperazine concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the trifluoperazine concentration and fit the data to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between two or more proteins within a cell.

Objective: To determine if trifluoperazine affects the interaction between two specific proteins.

Materials:

-

Cell lysate containing the proteins of interest.

-

Antibody specific to one of the proteins (the "bait" protein).

-

Protein A/G magnetic beads or agarose beads.

-

IP lysis buffer.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

Workflow:

Procedure:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.[18]

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

-

Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (the "prey" protein). The presence of the prey protein in the eluate indicates an interaction with the bait protein. To study the effect of trifluoperazine, cells can be pre-treated with the drug before lysis, and the results can be compared to untreated cells.

Conclusion

This technical guide provides a detailed overview of the off-target molecular interactions of this compound. The comprehensive data on binding affinities, detailed experimental protocols, and visualizations of affected signaling pathways offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these off-target effects is essential for interpreting the full pharmacological spectrum of trifluoperazine, anticipating potential side effects, and exploring its therapeutic potential beyond its primary indication in schizophrenia. The methodologies and data presented herein can serve as a foundation for further investigation into the complex polypharmacology of trifluoperazine and other psychoactive compounds.

References

- 1. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. addi.ehu.es [addi.ehu.es]

- 3. Mechanism-Driven Phase I Translational Study of Trifluoperazine in Adults with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2571 [pdspdb.unc.edu]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scitechnol.com [scitechnol.com]

- 11. DNA-dependent protein kinase is inhibited by trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of trifluoperazine on the contraction kinetics of the isolated intact tracheal and pulmonary artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoperazine Inhibits the Contraction of Cultured Rat Cardiac Cells and the Phosphorylation of Myosin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology [cellsignal.com]

- 16. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

The Dual-Edged Sword: A Technical Guide to the Biochemical and Cellular Effects of Trifluoperazine Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (TFP), a typical antipsychotic drug of the phenothiazine class, has long been utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] However, a growing body of research has unveiled a broader spectrum of biochemical and cellular effects, positioning TFP as a molecule of interest for drug repositioning in oncology and other therapeutic areas. This technical guide provides an in-depth exploration of the multifaceted actions of Trifluoperazine dimaleate, focusing on its quantitative effects, the signaling pathways it modulates, and the experimental methodologies employed to elucidate these effects.

Core Mechanisms of Action

Trifluoperazine's pharmacological profile is characterized by its interaction with two primary targets: dopamine receptors and the calcium-binding protein calmodulin.

Dopamine Receptor Antagonism

TFP exhibits a high affinity for dopamine D2 receptors, acting as a potent antagonist.[3][5] This blockade of dopamine signaling is the cornerstone of its antipsychotic efficacy, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3][4] The binding affinity of trifluoperazine for the D2 receptor is significant, with reported IC50 values in the nanomolar range.[5]

Calmodulin Inhibition

Beyond its effects on dopaminergic pathways, trifluoperazine is a well-established inhibitor of calmodulin (CaM).[1][6] Calmodulin is a ubiquitous and essential calcium sensor protein that regulates a multitude of cellular processes by interacting with and modulating the activity of a wide array of downstream target enzymes and proteins.[3][7] TFP binds to CaM in a calcium-dependent manner, inducing a significant conformational change in the protein.[3][8] This structural alteration from an elongated, active state to a more compact, inactive form prevents CaM from interacting with its target proteins, thereby inhibiting their function.[7]

Quantitative Effects of Trifluoperazine

The cellular effects of trifluoperazine are dose-dependent, and understanding its potency in various contexts is crucial for research and development. The following tables summarize key quantitative data from published studies.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| U266 | Multiple Myeloma | 20 | CCK-8 | [1] |

| RPMI 8226 | Multiple Myeloma | 25 | CCK-8 | [1] |

| HCT116 | Colorectal Cancer | Not specified | MTT | [9] |

| CT26 | Colorectal Cancer | Not specified | MTT | [9] |

| H1 | Metastatic Melanoma | 7.2 | Proliferation | [10] |

| H3 | Metastatic Melanoma | 4.1 | Proliferation | [10] |

| Melmet 1 | Metastatic Melanoma | 6.5 | Proliferation | [10] |

| Melmet 5 | Metastatic Melanoma | 3.3 | Proliferation | [10] |

| CL83 | Non-Small Cell Lung Cancer | Not specified | Not specified | [11] |

| CL141 | Non-Small Cell Lung Cancer | Not specified | Not specified | [11] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |

| 4T1 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |

| Target | Binding Affinity (IC50/Ki) | Assay Method | Reference |

| Dopamine D2 Receptor | 1.2 nM (IC50) | Not specified | [2][5] |

| Calmodulin | Low µM range (Kd) | Not specified | [8] |

Cellular Effects of Trifluoperazine

Trifluoperazine elicits a range of profound effects on cellular physiology, including the induction of cell cycle arrest and apoptosis, and the modulation of autophagy.

Cell Cycle Arrest

In various cancer cell lines, trifluoperazine has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[9][12] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK2, CDK4) and cyclins (Cyclin D1, Cyclin E), and the upregulation of the cell cycle inhibitor p27.[9]

Induction of Apoptosis

A significant body of evidence demonstrates that trifluoperazine can trigger apoptosis, or programmed cell death, in cancer cells.[1][4][9][12] This pro-apoptotic activity is characterized by several key molecular events:

-

Modulation of Bcl-2 Family Proteins: Trifluoperazine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical step in the initiation of the intrinsic apoptotic pathway.

-

Mitochondrial Dysfunction: The altered Bax/Bcl-2 balance contributes to the loss of mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[9]

-

Caspase Activation: Trifluoperazine treatment results in the cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis.[1][9]

Modulation of Autophagy

Trifluoperazine's impact on autophagy, a cellular process of self-digestion and recycling, is complex and appears to be context-dependent. In multiple myeloma cells, trifluoperazine has been shown to inhibit autophagy, and this inhibition is linked to the induction of apoptosis.[1] Conversely, in other studies, markers of autophagy such as LC3B have been observed to increase following trifluoperazine treatment, suggesting a potential blockage of autophagic flux.[10]

Signaling Pathways Modulated by Trifluoperazine

The diverse cellular effects of trifluoperazine are a consequence of its ability to interfere with multiple intracellular signaling pathways.

Dopamine Receptor Signaling Pathway

As a dopamine D2 receptor antagonist, trifluoperazine directly inhibits the signaling cascade initiated by dopamine binding. This includes the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels, which in turn affects downstream protein kinase A (PKA) signaling.

Caption: Dopamine Receptor Signaling Inhibition by Trifluoperazine.

Calmodulin-Dependent Signaling Pathways

By inhibiting calmodulin, trifluoperazine disrupts a vast network of signaling pathways that are critical for normal cellular function and are often dysregulated in disease. These include pathways involved in cell proliferation, inflammation, and neurotransmission.

Caption: Inhibition of Calmodulin-Dependent Signaling by Trifluoperazine.

PI3K/AKT Signaling Pathway

Several studies have indicated that trifluoperazine can inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth.[4][5][13] By downregulating the phosphorylation of AKT, trifluoperazine can promote apoptosis and inhibit cell proliferation.[4]

Caption: Trifluoperazine-Mediated Inhibition of the PI3K/AKT Pathway.

Experimental Protocols

The following sections provide generalized protocols for key experiments commonly used to investigate the cellular effects of trifluoperazine. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of trifluoperazine for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Trifluoperazine-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Trifluoperazine-treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Matrigel Invasion Assay

This assay assesses the invasive potential of cells through a basement membrane matrix.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Trifluoperazine

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed cells, pre-treated with trifluoperazine or vehicle control, in serum-free medium into the upper chamber of the inserts.

-

Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields.

Conclusion

This compound is a pharmacologically versatile compound with a well-defined role in psychiatry and emerging potential in other therapeutic areas, particularly oncology. Its ability to antagonize dopamine D2 receptors and inhibit calmodulin disrupts multiple key signaling pathways, leading to a range of cellular effects including cell cycle arrest, apoptosis, and modulation of autophagy. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this intriguing molecule. As our understanding of the complex cellular and biochemical effects of trifluoperazine continues to evolve, so too will the opportunities for its repositioning and development in novel therapeutic applications.

References

- 1. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 4. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Trifluoperazine Dimaleate in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoperazine (TFP), a phenothiazine derivative, is a well-established antipsychotic medication that primarily functions as a dopamine receptor antagonist.[1][2] Emerging research has repurposed TFP as a potential anti-cancer agent, demonstrating its efficacy in inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.[3][4][5][6] These anti-neoplastic properties are attributed to its ability to modulate multiple signaling pathways, including its well-documented role as a calmodulin (CaM) antagonist, which disrupts intracellular calcium signaling.[1][7][8] This document provides detailed protocols for key in vitro cell culture assays to evaluate the effects of trifluoperazine dimaleate and summarizes its impact on cancer cell lines.

Data Presentation: Quantitative Effects of Trifluoperazine

The following tables summarize the quantitative data on the effects of trifluoperazine on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.

Table 1: IC50 Values of Trifluoperazine in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 48 | 17.65 | [5] |

| DLD-1 | Colorectal Cancer | 48 | 20.12 | [5] |

| CT26 | Colorectal Cancer | 48 | 22.15 | [5] |

| U266 | Multiple Myeloma | 24 | 20 | [6] |

| RPMI 8226 | Multiple Myeloma | 24 | 25 | [6] |

| HSC-3 | Oral Cancer | 24 | 26.65 ± 1.1 | [4] |

| Ca9-22 | Oral Cancer | 24 | 23.49 ± 1.26 | [4] |

| A549 | Non-Small Cell Lung Cancer | 48 | Not specified, but effective | [8] |

| CL141 | Non-Small Cell Lung Cancer | 48 | Not specified, but effective | [3] |

Table 2: Effect of Trifluoperazine on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| HCT116 | Control (24h) | 55.43 | 31.23 | 13.34 | [5] |

| HCT116 | 20 µM TFP (24h) | 72.11 | 18.54 | 9.35 | [5] |

| CT26 | Control (24h) | 58.76 | 25.43 | 15.81 | [5] |

| CT26 | 20 µM TFP (24h) | 75.34 | 15.21 | 9.45 | [5] |

| HSC-3 | Control | Not specified | Not specified | Not specified | [4] |

| HSC-3 | 30 µM TFP (16h) | Significant Increase | Not specified | Not specified | [4] |

| Ca9-22 | Control | Not specified | Not specified | Not specified | [4] |

| Ca9-22 | 30 µM TFP (16h) | Significant Increase | Not specified | Not specified | [4] |

Table 3: Induction of Apoptosis by Trifluoperazine

| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |

| HCT116 | Control (48h) | 4.56 | [5] |

| HCT116 | 20 µM TFP (48h) | 25.43 | [5] |

| CT26 | Control (48h) | 5.12 | [5] |

| CT26 | 20 µM TFP (48h) | 28.76 | [5] |

| CL141 | Control (48h) | Not specified | [3] |

| CL141 | 5 µM TFP (48h) | Dose-dependent increase | [3] |

| CL141 | 10 µM TFP (48h) | Dose-dependent increase | [3] |

| HSC-3 | 30 µM TFP (24h) | Significant Increase | [4] |

| Ca9-22 | 30 µM TFP (24h) | Significant Increase | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by trifluoperazine and the workflows for the experimental protocols.

Caption: Trifluoperazine's multifaceted signaling pathways.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on colorectal and non-small cell lung cancer cells.[5][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the trifluoperazine dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on methods used to assess apoptosis in various cancer cell lines treated with trifluoperazine.[4][5][6]

Materials:

-

Cancer cell line of interest

-

6-well or 12-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well or 12-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is derived from studies investigating the effect of trifluoperazine on the cell cycle of cancer cells.[4][5]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Ice-cold 70-75% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations for the chosen time (e.g., 16, 24, or 48 hours).

-

Harvest the cells by trypsinization.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70-75% ethanol while vortexing gently.